Cas no 5776-96-5 (5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol)

5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol
- EN300-239107
- F2135-0544
- [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol
- [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol
- AKOS005208265
- 5776-96-5
-
- MDL: MFCD11986427
- インチ: 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
- InChIKey: JSULBSNOBUKNND-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C=C1C1=CC(CO)=NO1
計算された属性
- せいみつぶんしりょう: 215.058243149g/mol
- どういたいしつりょう: 215.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 426.4±35.0 °C at 760 mmHg
- フラッシュポイント: 222.1±24.3 °C
5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0544-10g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 10g |
$3062.0 | 2023-09-06 | |
Life Chemicals | F2135-0544-0.5g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 0.5g |
$410.0 | 2023-09-06 | |
Life Chemicals | F2135-0544-1g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 1g |
$729.0 | 2023-09-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB2135-0544-500mg |
[5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol |
5776-96-5 | 95%+ | 500mg |
¥3320.00 | 2023-09-15 | |
Enamine | EN300-239107-0.25g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-239107-5.0g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Chemenu | CM540668-100mg |
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol |
5776-96-5 | 97% | 100mg |
$232 | 2023-02-17 | |
Enamine | EN300-239107-1.0g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Chemenu | CM540668-250mg |
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol |
5776-96-5 | 97% | 250mg |
$336 | 2023-02-17 | |
Enamine | EN300-239107-10g |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
5776-96-5 | 10g |
$3007.0 | 2023-09-15 |
5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanolに関する追加情報
5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol: An Overview of a Promising Compound (CAS No. 5776-96-5)
5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol (CAS No. 5776-96-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical properties, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties: 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol is a derivative of benzofuran and oxazole, two heterocyclic compounds known for their diverse biological activities. The compound features a benzofuran ring fused to an oxazole ring, with a hydroxymethyl group attached to the oxazole moiety. This unique structural arrangement confers the compound with specific chemical properties that make it an attractive candidate for drug development. The molecular formula of 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol is C14H13NO3, and its molecular weight is approximately 243.25 g/mol.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various experimental settings. Additionally, it has been reported to have moderate stability under standard laboratory conditions, making it suitable for long-term storage and handling.
Biological Activities: Recent studies have highlighted the multifaceted biological activities of 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol. One of the most significant areas of research has been its potential as an antitumor agent. In vitro studies have demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential.
In addition to its antitumor properties, 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol has shown promise in neuroprotective applications. Research has indicated that the compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies using animal models have further supported these findings, demonstrating that treatment with 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol can improve cognitive function and motor coordination in mice with induced neurodegenerative conditions.
Clinical Trials and Development: While 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol is still in the early stages of clinical development, several Phase I trials are currently underway to evaluate its safety and efficacy in human subjects. These trials are focusing on patients with advanced solid tumors who have exhausted standard treatment options. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
The pharmaceutical industry has also shown interest in developing 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-ylmethanol as a potential therapeutic agent. Several biotechnology companies are actively involved in optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. This includes efforts to develop prodrugs and nanoparticle formulations that can improve drug delivery to target tissues.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 5-(1-Benzofuran-2-yl)-1,2-oaxzol--3--ylmethanol highlights its potential as a valuable therapeutic agent for various diseases. The compound's unique chemical structure and diverse biological activities make it an attractive candidate for further investigation. As more data from clinical trials become available, it is likely that we will gain a better understanding of its full therapeutic potential.
In conclusion, 5-(1-Benzofuran--2--yl)--1--,--2--oxazol--3--ylmethanol (CAS No. 5776--96--5) represents a promising compound with significant implications for both basic research and clinical applications. Its continued study may lead to the development of novel treatments for cancer and neurodegenerative diseases, ultimately improving patient outcomes and quality of life.
5776-96-5 (5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol) 関連製品
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 1208087-83-5(1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)




